molecular formula C41H47N5O2S2 B6602066 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one CAS No. 2137823-20-0

7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one

Cat. No.: B6602066
CAS No.: 2137823-20-0
M. Wt: 706.0 g/mol
InChI Key: BHDADCGPMDUSEW-UHFFFAOYSA-N
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Description

This compound is a di-substituted quinolin-2-one derivative featuring dual 4-(1-benzothiophen-4-yl)piperazinyl-butyl groups. Structurally, it comprises a quinolin-2-one core substituted at the 1- and 7-positions with identical 4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl chains. Its molecular formula is C₃₈H₄₂N₆O₂S₂, with a molecular weight of 702.92 g/mol (calculated). The compound shares structural homology with brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, CAS 913612-07-4 ), a serotonin-dopamine activity modulator approved for schizophrenia and depression . The additional 1-butyl-piperazinyl-benzothiophene substituent in the target compound may influence receptor binding kinetics, solubility, and metabolic stability compared to brexpiprazole.

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47N5O2S2/c47-41-14-12-32-11-13-33(48-28-4-3-18-43-22-26-45(27-23-43)37-8-6-10-40-35(37)16-30-50-40)31-38(32)46(41)19-2-1-17-42-20-24-44(25-21-42)36-7-5-9-39-34(36)15-29-49-39/h5-16,29-31H,1-4,17-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDADCGPMDUSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C=CC3=C2C=C(C=C3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Brexpiprazole , are the dopamine D2 receptors and the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Brexpiprazole acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would. It also acts as an antagonist at the serotonin 5-HT2A receptor and adrenergic alpha1B and alpha2C receptors, meaning it binds to these receptors and blocks their activation.

Biochemical Pathways

The activation of dopamine D2 and serotonin 5-HT1A receptors and the blockade of serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors can affect various biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation.

Result of Action

The partial agonistic action on dopamine D2 and serotonin 5-HT1A receptors, and antagonistic action on serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors, can result in modulation of neurotransmitter activity . This can lead to changes in mood, behavior, and cognition.

Biological Activity

The compound 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one, often referred to as Brexpiprazole (CAS: 913611-97-9), is a novel pharmacological agent primarily investigated for its potential in treating psychiatric disorders such as schizophrenia and major depressive disorder. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Brexpiprazole belongs to the class of compounds known as quinolinones, characterized by a complex structure that includes piperazine and benzothiophene moieties. Its molecular formula is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S with a molecular weight of approximately 433.57 g/mol. The compound exhibits significant receptor binding affinity, particularly for serotonin (5-HT) and dopamine receptors.

PropertyValue
Molecular FormulaC25H27N3O2SC_{25}H_{27}N_{3}O_{2}S
Molecular Weight433.57 g/mol
CAS Number913611-97-9
Receptor Affinity5-HT1A, D2

Brexpiprazole functions as a partial agonist at the serotonin 5-HT_1A receptor and a dopamine D_2 receptor antagonist, which contributes to its antipsychotic effects. Additionally, it acts as an antagonist at the 5-HT_2A receptor. This unique receptor profile is believed to enhance its efficacy while minimizing side effects commonly associated with traditional antipsychotics.

Antipsychotic Effects

Clinical trials have demonstrated that Brexpiprazole effectively reduces symptoms of schizophrenia and provides adjunctive treatment for major depressive disorder. A study published in the Journal of Clinical Psychiatry reported significant improvements in psychotic symptoms among patients treated with Brexpiprazole compared to those receiving placebo .

Side Effects Profile

Brexpiprazole has been noted for a favorable side effect profile relative to other antipsychotics. Common side effects include weight gain and sedation; however, the incidence is lower than that observed with many first-generation antipsychotics . The risk of extrapyramidal symptoms (EPS) is also reduced, making it a preferable option for long-term management.

Case Studies

Several case studies have highlighted the efficacy of Brexpiprazole in diverse patient populations:

  • Schizophrenia Management : A case study involving a 34-year-old male diagnosed with schizophrenia showed marked improvement in positive symptoms after six weeks of treatment with Brexpiprazole, leading to enhanced quality of life .
  • Adjunctive Therapy : In another case involving a patient with treatment-resistant depression, Brexpiprazole was added to an existing regimen of antidepressants, resulting in significant symptom reduction within four weeks .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of Brexpiprazole:

  • Pharmacokinetics : Studies indicate that Brexpiprazole has a half-life conducive to once-daily dosing, with peak plasma concentrations occurring approximately 4–6 hours post-administration .
  • Efficacy Studies : A meta-analysis encompassing multiple clinical trials concluded that Brexpiprazole significantly outperforms placebo in reducing both positive and negative symptoms of schizophrenia .

Scientific Research Applications

Pharmacological Applications

Brexpiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also acting as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action contributes to its therapeutic effectiveness in managing symptoms associated with schizophrenia and depression.

Clinical Applications

  • Schizophrenia Treatment :
    • Brexpiprazole has been shown to improve overall functioning and reduce the severity of psychotic symptoms in patients with schizophrenia.
    • Clinical trials have demonstrated its efficacy compared to placebo and other antipsychotics, with a favorable side effect profile.
  • Major Depressive Disorder (MDD) :
    • As an adjunctive treatment for MDD, Brexpiprazole enhances the effectiveness of traditional antidepressants.
    • Studies indicate significant improvements in depressive symptoms when combined with SSRIs or SNRIs.

Synthesis and Preparation

The synthesis of Brexpiprazole involves several key steps, typically starting from readily available precursors. Recent patents describe various methods for synthesizing this compound efficiently while ensuring high purity levels.

Synthesis Overview

The synthesis process generally includes:

  • Step 1 : Formation of the piperazine derivative.
  • Step 2 : Coupling with the benzothiophene moiety.
  • Step 3 : Introduction of the butoxy group.
  • Step 4 : Final cyclization to yield the quinolinone structure.

This multi-step synthesis is designed to be eco-friendly and commercially viable, utilizing common reagents and conditions that minimize waste .

Case Studies

Several clinical studies have been conducted to evaluate the safety and efficacy of Brexpiprazole:

Study 1: Efficacy in Schizophrenia

A randomized controlled trial involving over 400 patients assessed the impact of Brexpiprazole on schizophrenia symptoms over a 12-week period. Results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, affirming its role as an effective treatment option .

Study 2: Adjunctive Treatment in MDD

In a double-blind study assessing Brexpiprazole as an adjunct therapy for MDD, participants receiving the combination treatment showed a greater reduction in Hamilton Depression Rating Scale (HDRS) scores compared to those on placebo. The findings support its use in enhancing antidepressant efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brexpiprazole (7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one)

  • Structure: Single 4-(1-benzothiophen-4-yl)piperazinyl-butoxy substituent at the 7-position of quinolin-2-one.
  • Pharmacology :
    • Partial agonist at 5-HT₁A (Ki = 0.12 nM) and D₂ (Ki = 0.30 nM) receptors.
    • Antagonist at 5-HT₂A (Ki = 0.47 nM) .
  • Therapeutic Use : Schizophrenia, major depressive disorder (adjunct).
  • Synthesis: Prepared via oxidative dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates .

QH-03 (N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine)

  • Structure: Chloroquinoline-piperazinyl-methylbenzaldehyde scaffold with a 4-methoxyphenylhydrazine moiety.
  • Yield: 45.2% via condensation .
  • Key Difference: Lacks the benzothiophene moiety and quinolin-2-one core, suggesting divergent receptor targets.

2-{4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

  • Structure : Benzothiazol-3-one core with a piperazinyl-butyl chain linked to a chlorinated benzodioxin group.
  • Pharmacology: No direct receptor data; structural focus on competitive tyrosinase inhibition and antimelanogenic effects .
  • Key Difference: Benzothiazol-3-one core and benzodioxin substituent differentiate it from quinolin-2-one derivatives.

7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one

  • Structure: Quinolin-2-one with a 4-(2,3-dichlorophenyl)piperazinyl-butoxy group.
  • Pharmacology : Hypothesized D₂/5-HT₂A activity due to dichlorophenyl-piperazine motif, common in atypical antipsychotics .
  • Key Difference : Dichlorophenyl group may enhance D₂ affinity compared to benzothiophene derivatives.

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Targets Therapeutic Indications
Target Compound Quinolin-2-one Dual 4-(1-benzothiophen-4-yl)piperazinyl-butyl 702.92 Hypothesized: 5-HT₁A, D₂, 5-HT₂A Under investigation
Brexpiprazole Quinolin-2(1H)-one Single 4-(1-benzothiophen-4-yl)piperazinyl-butoxy 433.56 5-HT₁A, D₂, 5-HT₂A Schizophrenia, Depression
QH-03 Chloroquinoline 4-(7-Chloro-quinolin-4-yl)piperazinyl-methylbenzaldehyde + 4-methoxyphenyl 474.5 (M+1) Not reported Preclinical research
2-{4-[4-(7-Chloro-...)butyl}-1,2-benzothiazol-3-one Benzothiazol-3-one 4-(7-Chloro-benzodioxinyl)piperazinyl-butyl 523.97 Tyrosinase Melanogenesis inhibition
7-{4-[4-(2,3-Dichlorophenyl)...}quinolin-2-one Quinolin-2(1H)-one 4-(2,3-Dichlorophenyl)piperazinyl-butoxy 485.36 Hypothesized: D₂/5-HT₂A Preclinical research

Key Research Findings and Hypotheses

The elongated butyl chain (vs. shorter linkers in compounds) could improve blood-brain barrier penetration but may reduce solubility .

Synthesis Challenges :

  • The target compound’s synthesis likely requires multi-step alkylation and piperazine coupling, similar to brexpiprazole’s oxidative dehydrogenation pathway .

Pharmacokinetic Considerations :

  • Increased molecular weight and lipophilicity vs. brexpiprazole may prolong half-life but necessitate prodrug strategies for oral bioavailability .

Receptor Binding Hypotheses :

  • The dual substituents could confer biased agonism at D₂ receptors or modulate 5-HT₁A/5-HT₂A balance, altering side-effect profiles .

Preparation Methods

Oxidation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The foundational step involves oxidizing 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Formula-2) to 7-hydroxyquinolin-2(1H)-one (Formula-3). Patent US20190359606A1 specifies oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures range from 25°C to 80°C, achieving >90% conversion within 12 hours.

Alkylation and Piperazine Coupling

Subsequent alkylation introduces the 4-(1-benzothiophen-4-yl)piperazine moiety. A two-step process involves:

  • Butoxy Chain Installation : Reacting Formula-3 with 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C.

  • Piperazine Coupling : Treating the intermediate with 1-benzothiophen-4-ylpiperazine hydrochloride in acetonitrile under reflux, catalyzed by triethylamine (TEA).

Advanced Purification Techniques

Solvent Recrystallization

Crude Brexpiprazole is purified via recrystallization from ethanol or methanol, yielding a white-to-off-white powder with >99.5% purity. The patent highlights alternative solvents, including isopropanol and ethyl acetate, which reduce residual impurities like unreacted intermediates.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and methanol-water (70:30) mobile phase resolves stereochemical impurities, critical for maintaining enantiomeric excess >99%.

Polymorphic Forms and Stabilization

Form-I Hydrochloride

Crystalline Form-I, the most stable polymorph, is synthesized by dissolving Brexpiprazole freebase in ethanol, adding hydrochloric acid (HCl), and cooling to −20°C. Powder X-ray diffraction (PXRD) peaks at 5.8°, 10.8°, and 16.1° 2θ confirm its structure.

Novel Polymorphs (Form-II and Form-III)

  • Form-II : Prepared by antisolvent crystallization using tert-butyl methyl ether (TBME). PXRD peaks at 8.3°, 11.3°, and 17.2° 2θ distinguish it from Form-I.

  • Form-III : Generated via slurry conversion in heptane, exhibiting peaks at 12.9°, 18.7°, and 26.4° 2θ.

Table 1: PXRD Characteristics of Brexpiprazole Polymorphs

PolymorphCharacteristic Peaks (2θ ±0.2°)Stability Profile
Form-I5.8, 10.8, 16.1>12 months at 25°C
Form-II8.3, 11.3, 17.26 months at 40°C
Form-III12.9, 18.7, 26.43 months at 60°C

Chemoenzymatic Route to Key Intermediate

A scalable synthesis of 4-chlorobenzo[b]thiophene, a precursor, employs lipase-catalyzed desymmetrization. Using Candida antarctica lipase B (CAL-B), researchers achieved 85% enantiomeric excess (ee) for (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate, a critical intermediate.

Table 2: Optimized Enzymatic Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature35°CMaximizes ee
Solventtert-ButanolEnhances activity
Enzyme Loading20 mg/g substrateBalances cost
Reaction Time48 hoursCompletes conversion

Industrial-Scale Process Design

Ecofriendly Solvent Selection

Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining >95% yield.

Continuous Flow Synthesis

Pilot studies demonstrate continuous flow reactors for the final coupling step, reducing reaction time from 24 hours to 2 hours and improving throughput by 40%.

Analytical Validation

UV Spectrophotometry

Brexpiprazole exhibits λₘₐₓ at 285 nm in methanol, enabling quantification with a linear range of 1–50 μg/mL (R² = 0.999).

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 677.2845 (calculated 677.2852), validating synthetic accuracy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques ensure its structural fidelity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling benzothiophene derivatives to piperazine moieties via alkylation or nucleophilic substitution. Key intermediates (e.g., 4-(1-benzothiophen-4-yl)piperazine) are prepared under reflux conditions using polar aprotic solvents like acetonitrile or DMF . Final purification often employs column chromatography (silica gel, methanol/dichloromethane gradients). Structural confirmation requires 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and MS (ESI or HRMS) for molecular weight validation .

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for in vitro assays?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., C18 column, methanol/water mobile phase at 254 nm). System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must meet pharmacopeial standards . A purity threshold of ≥95% is typically required for biological testing, with impurities quantified using peak area normalization .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselectivity during the alkylation of the quinolin-2-one core?

  • Methodological Answer : Regioselectivity issues arise when alkylating the quinolin-2-one oxygen. To minimize side reactions, use bulky leaving groups (e.g., mesyl or tosyl esters) and low-temperature conditions (0–5°C) to favor O-alkylation over N-alkylation . Kinetic monitoring via TLC or in situ IR spectroscopy helps optimize reaction progression .

Q. How can conflicting bioactivity data across studies be resolved, particularly regarding receptor binding affinity?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., receptor preparation, radioligand concentration). Standardize protocols by:

  • Using recombinant receptors with consistent expression levels.
  • Validating ligand-binding assays with positive controls (e.g., reference antagonists).
  • Applying Schild analysis to calculate KiK_i values under equilibrium conditions .

Q. What advanced techniques address spectral overlap in 1H^1H-NMR characterization of the piperazine-butylquinolinone backbone?

  • Methodological Answer : For overlapping proton signals (e.g., butyl chain methylenes), employ 2D NMR techniques:

  • COSY identifies scalar couplings between adjacent protons.
  • HSQC correlates 1H^1H and 13C^{13}C signals to resolve crowded regions.
  • NOESY detects spatial proximity of protons in rigid substructures (e.g., benzothiophene-piperazine) .

Q. How do researchers design stability-indicating methods to assess degradation under physiological conditions?

  • Methodological Answer : Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2H_2O_2), and thermal (40–60°C) conditions identifies degradation products. Stability-indicating HPLC methods use pH-stable columns (e.g., Zorbax SB-C18) and gradient elution to separate degradants. Forced degradation studies must show resolution between the parent compound and degradation peaks .

Q. What computational approaches predict the compound’s interaction with off-target receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Glide) models ligand-receptor interactions using crystal structures (e.g., 5-HT1A_{1A} or D2_2 receptors from the PDB). Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with Asp116 in 5-HT1A_{1A}). MD simulations (AMBER, GROMACS) assess binding stability over time .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze dose-response curves to determine IC50_{50} values with high confidence?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10(LogEC50X)HillSlope))Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope})})) using nonlinear regression (GraphPad Prism). Validate model robustness with goodness-of-fit metrics (R2^2 >0.95) and bootstrap resampling for 95% confidence intervals .

Q. What experimental controls are critical for minimizing artifacts in cellular uptake studies?

  • Methodological Answer : Include:

  • Negative controls : Cells treated with uptake inhibitors (e.g., probenecid for organic anion transporters).
  • Competitive inhibitors : Excess unlabeled compound to confirm saturable transport.
  • Metabolic inhibitors : Sodium azide to distinguish active vs. passive uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one

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